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Compound of Interest

Compound Name: Tizanidine-d4

Cat. No.: B562766 Get Quote

This guide provides a comparative analysis of the bioavailability of different Tizanidine

formulations from published studies. Tizanidine is a centrally acting α2-adrenergic agonist used

as a muscle relaxant. The studies cited utilize Tizanidine-d4, a deuterated analogue, as an

internal standard for accurate quantification in biological matrices, a standard practice in

pharmacokinetic analysis to ensure precision and accuracy.

Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters from comparative

bioavailability and bioequivalence studies of various Tizanidine formulations. These parameters

are crucial for assessing the rate and extent of drug absorption.

Table 1: Pharmacokinetic Parameters of Delayed-Release Tizanidine Formulations Compared

to an Immediate-Release Reference.[1]
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Formulation
Cmax
(ng/mL)

Tmax (h)
AUC0-t
(hng/mL)

AUC0-∞
(hng/mL)

T1/2 (h)

Reference

(Sirdalud® 2

mg x 3)

11.688 ±

10.224
1.466 ± 0.229 - - -

Prototype T1

(6 mg DR)
- 7.013 ± 3.028

14.745 ±

11.948
- -

Prototype T2

(6 mg DR)
- 6.660 ± 3.415

15.016 ±

15.884
- -

Prototype T3

(6 mg DR)
- 5.353 ± 2.579

14.411 ±

12.224
- -

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable

concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to

infinity; T1/2: Elimination half-life; DR: Delayed-Release. Data are presented as mean ±

standard deviation.

Table 2: Bioequivalence Study of Two 4 mg Tizanidine Tablet Formulations.[2]

Formulation
Cmax
(ng/mL)

Tmax (h)
AUC0-last
(ngh/mL)

AUC0-∞
(ngh/mL)

T1/2 (h)

Test

(Tizanidine

PIC®)

1.21 ± 0.84 0.83 ± 0.43 2.53 ± 2.10 2.81 ± 2.27 1.20 ± 0.84

Reference

(Sirdalud®)
1.28 ± 1.11 1.01 ± 0.5 2.46 ± 2.23 2.75 ± 2.37 1.29 ± 0.57

Data are presented as mean ± standard deviation.

Table 3: Bioavailability of Tizanidine 4 mg Capsule vs. Tablet After a High-Fat Meal.[3]
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Formulation Cmax (ng/mL) Tmax (h)
AUC0-lat
(ngh/mL)

AUC0-∞
(ngh/mL)

Capsule 2.7 2.6 - -

Tablet 4.0 1.2 - -

AUC0-lat: Area under the curve to the last measurable time point. Data are presented as mean

values.

Experimental Protocols
The methodologies employed in these studies are critical for understanding the context and

reliability of the data. Below are detailed protocols from a representative study.

Study Design from a Comparative Bioavailability Study[1][2]

A typical study design is a randomized, single-dose, two-period, two-sequence crossover study.

[2] Healthy volunteers are enrolled and randomly assigned to receive either the test or

reference formulation.[2] After a washout period of at least one week, subjects receive the

alternate formulation.[2] Blood samples are collected at predetermined time points over a

specified period (e.g., 14-24 hours) after drug administration.[2][3] Plasma is separated and

stored frozen until analysis.

Analytical Method for Tizanidine Quantification[1][4]

The concentration of tizanidine in plasma samples is determined using a validated High-

Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1]

[2]

Sample Preparation: A liquid-liquid extraction procedure is commonly used to isolate

tizanidine and the internal standard (Tizanidine-d4) from the plasma matrix.[1]

Chromatography: Chromatographic separation is achieved on a C18 or a similar reversed-

phase column.[1] The mobile phase typically consists of an organic solvent (e.g., methanol)

and an aqueous buffer (e.g., ammonium formate with formic acid).[1]
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Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the

multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are

monitored for both tizanidine and tizanidine-d4 to ensure selectivity and accurate

quantification.[4]

Quantification: The concentration of tizanidine in each sample is calculated from the peak

area ratio of the analyte to the internal standard using a calibration curve.[1]

Visualizations
Experimental Workflow for a Comparative Bioavailability Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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